[2,4,6-Tri(propan-2-yl)phenyl]methanethiol
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Overview
Description
[2,4,6-Tri(propan-2-yl)phenyl]methanethiol is an organic compound characterized by the presence of a thiol group attached to a phenyl ring substituted with three isopropyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,6-Tri(propan-2-yl)phenyl]methanethiol typically involves the introduction of the thiol group to a pre-formed 2,4,6-tri(propan-2-yl)phenyl precursor. One common method involves the reaction of 2,4,6-tri(propan-2-yl)phenyl bromide with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2,4,6-Tri(propan-2-yl)phenyl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Corresponding hydrocarbons
Substitution: Various substituted thiol derivatives
Scientific Research Applications
[2,4,6-Tri(propan-2-yl)phenyl]methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2,4,6-Tri(propan-2-yl)phenyl]methanethiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Tri(propan-2-yl)phenol
- 2,4,6-Tri(propan-2-yl)benzaldehyde
- 2,4,6-Tri(propan-2-yl)benzoic acid
Uniqueness
[2,4,6-Tri(propan-2-yl)phenyl]methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its phenol, benzaldehyde, and benzoic acid analogs. The thiol group allows for specific interactions with biological targets and participation in redox chemistry, making it a valuable compound for various applications.
Properties
CAS No. |
184898-33-7 |
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Molecular Formula |
C16H26S |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
[2,4,6-tri(propan-2-yl)phenyl]methanethiol |
InChI |
InChI=1S/C16H26S/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12,17H,9H2,1-6H3 |
InChI Key |
PERKBIMLDGRRJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CS)C(C)C |
Origin of Product |
United States |
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